Neamphamide A -

Neamphamide A

Catalog Number: EVT-1596556
CAS Number:
Molecular Formula: C75H125N21O23
Molecular Weight: 1688.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Neamphamide A is derived from the marine sponge Neamphius huxleyi, which is known for producing a variety of bioactive compounds. The sponge's unique environment contributes to the diversity of its secondary metabolites, making it a valuable source for pharmaceutical research.

Classification

Neamphamide A belongs to the class of compounds known as depsipeptides, which are characterized by the presence of both peptide bonds and ester linkages. This classification highlights its structural complexity and potential for diverse biological activities.

Synthesis Analysis

Methods

The synthesis of Neamphamide A can be approached through both natural extraction and total synthesis methods. The natural extraction involves isolating the compound from the sponge, while total synthesis provides a means to create Neamphamide A in the laboratory.

Technical Details

  1. Natural Extraction: The extraction process typically involves solvent extraction followed by chromatographic purification techniques to isolate Neamphamide A from other metabolites present in the sponge extract.
  2. Total Synthesis: The total synthesis of Neamphamide A has been achieved using solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and stereochemistry of the amino acids involved in the formation of the depsipeptide.
Molecular Structure Analysis

Structure

The molecular structure of Neamphamide A is characterized by a cyclic arrangement of amino acids and ester linkages. Its specific stereochemistry plays a crucial role in its biological activity.

Data

  • Molecular Formula: C₁₈H₃₃N₃O₅
  • Molecular Weight: 357.47 g/mol
  • Key Functional Groups: Amine, ester, and cyclic structures.
Chemical Reactions Analysis

Reactions

Neamphamide A undergoes various chemical reactions that are essential for its biological activity. Key reactions include hydrolysis and esterification, which can modify its structure and influence its efficacy against HIV.

Technical Details

  1. Hydrolysis: Under acidic conditions, Neamphamide A can be hydrolyzed to release individual amino acids and other components, which can then be analyzed using chromatographic techniques.
  2. Esterification: Modification of hydroxyl groups through esterification can enhance or alter the compound's solubility and bioactivity.
Mechanism of Action

Process

The mechanism by which Neamphamide A exerts its antiviral effects involves interaction with viral proteins or host cell receptors, inhibiting viral replication.

Data

Research indicates that Neamphamide A may interfere with the HIV life cycle at multiple stages, potentially blocking entry into host cells or disrupting viral assembly. Further studies are required to elucidate the precise molecular targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to strong bases or high temperatures.
  • Reactivity: Reacts with nucleophiles due to its ester bonds, which can be exploited in synthetic modifications or derivatizations.
Applications

Scientific Uses

Neamphamide A has potential applications in medicinal chemistry due to its antiviral properties. Research is ongoing to explore its efficacy as a therapeutic agent against HIV and possibly other viral infections. Additionally, its unique structural features make it a candidate for further studies in drug design and development within pharmaceutical sciences.

Discovery and Taxonomic Context of Neamphamide A

Marine Sponge Origin: Neamphius huxleyi as a Biosynthetic Source

Neamphius huxleyi (order Astrophorida, family Pachastrellidae) represents a chemically prolific marine sponge species first identified as the source organism of neamphamide A. This demosponge, characterized by its irregular massive growth form and complex spicule architecture, was collected from the biodiverse waters of Papua New Guinea during a biodiversity assessment expedition. The cyclic depsipeptide neamphamide A was isolated through bioassay-guided fractionation targeting HIV-inhibitory compounds, revealing an unprecedented structural complexity for sponge-derived metabolites at the time of its discovery [1] [2].

Structural elucidation established neamphamide A as a macrocyclic depsipeptide comprising 11 amino acid residues and an amide-linked 3-hydroxy-2,4,6-trimethylheptanoic acid moiety. Its intricate architecture includes both proteinogenic and non-proteinogenic amino acids arranged in a specific stereochemical configuration: L-Leu, L-NMeGln, D-Arg, D- and L-Asn, two D-allo-Thr residues, L-homoproline, (3S,4R)-3,4-dimethyl-L-glutamine, β-methoxytyrosine, and the structurally unique 4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (AGDHA) residue. This AGDHA subunit, featuring a polyhydroxylated carbon chain with a terminal guanidinyl group, is considered a key pharmacophore contributing to the compound's potent biological activity [1] [10].

Table 1: Structural Features of Neamphamide A

CharacteristicDescription
Molecular FormulaC₇₅H₁₂₅N₂₁O₂₃
Molecular Weight1688.95 g/mol
Core StructureCyclic depsipeptide with ester and amide linkages
Amino Acid Residues11 residues including unique 4-amino-7-guanidino-2,3-dihydroxyheptanoic acid
Fatty Acid Component3-Hydroxy-2,4,6-trimethylheptanoic acid
Stereochemical ComplexityMixture of L-, D-, and unique chiral centers (e.g., 3S,4R-dimethylglutamine)

The biosynthetic origin of neamphamide A within N. huxleyi remains incompletely resolved, though evidence strongly supports symbiotic involvement. Sponges of the order Astrophorida frequently harbor dense microbial communities (up to 40% of sponge volume) capable of non-ribosomal peptide synthesis. Molecular analyses of related sponges indicate that modular non-ribosomal peptide synthetase (NRPS) enzymes, likely of bacterial symbiont origin, assemble depsipeptides through a thiotemplate mechanism. The presence of non-proteinogenic amino acids (e.g., β-methoxytyrosine, AGDHA) and N-methylation patterns further support NRPS-mediated biosynthesis rather than ribosomal synthesis [4] [6] [7].

Biogeographic Distribution: Papua New Guinea Marine Ecosystems

Neamphius huxleyi specimens yielding neamphamide A were specifically documented from the Milne Bay Province of Papua New Guinea, situated within the Coral Triangle biodiversity hotspot. This region exhibits extraordinary marine species richness, containing over 75% of the world's known coral species and more than 3,000 fish species across complex benthic habitats. The collection site featured a heterogeneous seabed with coral rubble, vertical walls, and patch reefs at depths between 15-30 meters, where sponges thrive under moderate current regimes that facilitate nutrient uptake and chemical exchange [1] [4].

Papua New Guinea's geological history fundamentally shaped its marine chemical diversity. The collision between the Australian and Pacific tectonic plates beginning in the Miocene (approximately 15 million years ago) created a complex archipelago with isolated basins and seamounts that served as evolutionary crucibles. Secondary orogeny culminating during the Pliocene (5-2.6 million years ago) established the present-day coastline and oceanic currents, generating heterogeneous marine habitats across depth gradients. These conditions promoted allopatric speciation in sessile invertebrates like sponges, driving the evolution of distinct chemotypes within sponge populations across different reef systems [4] [8].

Table 2: Biogeographic Context of Neamphamide A Discovery

Ecological FactorContribution to Chemical Diversity
Coral Triangle LocationMaximum marine biodiversity with intense niche competition driving chemical innovation
Habitat ComplexityVaried reef structures create microhabitats promoting speciation events
Geological HistoryPlate tectonics created isolated basins acting as evolutionary laboratories
Oceanographic ConditionsCurrent systems transport larvae and chemical signals across reef systems
Depth GradientsLight, pressure, and nutrient variation across depths influence metabolic pathways

The biogeographic isolation of Papua New Guinea's marine ecosystems has fostered high endemism rates in sponge populations. N. huxleyi represents one of several chemically distinct sponge species restricted to this region, which collectively produce architecturally unique secondary metabolites. Ecological studies indicate that sponges in these highly competitive reef environments invest significantly in chemical defenses against predation, biofouling, and microbial infection. This evolutionary pressure has selected for potent bioactive molecules like neamphamide A, which demonstrated nanomolar efficacy against HIV-1 in primary assays (EC₅₀ ≈ 28 nM) [1] [4].

Phylogenetic Relationships to Other Depsipeptide-Producing Sponges

Molecular phylogenetics places Neamphius huxleyi within the order Astrophorida (class Demospongiae), a globally distributed group renowned for producing structurally complex depsipeptides. Comprehensive molecular phylogenies based on cytochrome c oxidase subunit I (COI) and 28S rDNA sequences reveal that Astrophorida sponges form a monophyletic clade despite remarkable morphological plasticity. Within this order, N. huxleyi clusters with the family Pachastrellidae, which includes genera such as Poecillastra, Characella, and Pachastrella—all documented producers of bioactive depsipeptides [5].

The phylogenetic distribution of depsipeptide biosynthesis across Astrophorida suggests either: 1) an ancient biosynthetic capability present in their last common ancestor with subsequent lineage-specific modifications, or 2) convergent evolution through horizontal gene transfer of biosynthetic gene clusters among sponge-associated microbes. The latter hypothesis gains support from analyses showing frequent symbiont exchange among phylogenetically distant sponge hosts sharing similar chemical profiles. N. huxleyi demonstrates this pattern, producing neamphamide A alongside related compounds like neamphamide B, while phylogenetically proximal sponges yield distinct depsipeptides including geodiamolides from Geodia spp. and poecillastrins from Poecillastra spp. [3] [5] [7].

Table 3: Depsipeptide-Producing Sponges in Astrophorida

Sponge GenusRepresentative CompoundBioactivity ProfilePhylogenetic Position
NeamphiusNeamphamide AAnti-HIV, antimycobacterialFamily Pachastrellidae
TheonellaTheopalauamideAntifungal, cytotoxicFamily Theonellidae
GeodiaGeodiamolide HCytotoxic, actin-interactingFamily Geodiidae
PoecillastraPoecillastrin FAntiproliferative, pro-apoptoticFamily Pachastrellidae
DiscodermiaDiscodermideImmunosuppressive, microtubule-interactingFamily Theonellidae

Spicule homoplasy—the repeated evolution of similar skeletal elements in unrelated lineages—emerges as a key factor influencing chemical distribution patterns. Molecular phylogenies reveal extensive homoplasy in Astrophorida microscleres (star-shaped spicules), with multiple independent gains and losses of specific spicule types. This evolutionary plasticity correlates with diversification in secondary metabolism, as lineages undergoing rapid morphological evolution also display enhanced chemical innovation. N. huxleyi exemplifies this pattern, possessing unique microsclere arrangements while producing the structurally unprecedented neamphamide A. Such patterns suggest that the same genomic flexibility enabling spicule evolution may facilitate biosynthetic pathway diversification through gene duplication and neofunctionalization [5].

The close phylogenetic relationship between N. huxleyi and other Indo-Pacific sponges like Homophymia (producer of homophymine A) indicates regional clustering of chemically prolific taxa. Biogeographic reconstruction suggests these lineages diverged during the Oligocene (approximately 30 million years ago) as Tethys Sea closure fragmented ancestral populations. Subsequent radiation in isolated tropical basins like the Coral Triangle and South China Sea led to speciation events accompanied by chemical diversification. This evolutionary scenario explains why neamphamide A, despite structural similarities to compounds like microspinosamide from Sidonops microspinosa (Caribbean), possesses unique structural features and enhanced anti-HIV potency reflecting its distinct evolutionary trajectory [1] [5] [6].

Properties

Product Name

Neamphamide A

IUPAC Name

(2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide

Molecular Formula

C75H125N21O23

Molecular Weight

1688.9 g/mol

InChI

InChI=1S/C75H125N21O23/c1-33(2)29-35(5)57(102)38(8)62(106)88-45(31-51(77)100)64(108)86-43(17-15-26-84-74(80)81)58(103)59(104)70(114)91-53(36(6)37(7)61(79)105)66(110)93-55-40(10)119-73(117)49-19-13-14-28-96(49)72(116)47(32-52(78)101)90-69(113)56(60(118-12)41-20-22-42(98)23-21-41)94-65(109)48(24-25-50(76)99)95(11)71(115)46(30-34(3)4)89-63(107)44(18-16-27-85-75(82)83)87-67(111)54(39(9)97)92-68(55)112/h20-23,33-40,43-49,53-60,97-98,102-104H,13-19,24-32H2,1-12H3,(H2,76,99)(H2,77,100)(H2,78,101)(H2,79,105)(H,86,108)(H,87,111)(H,88,106)(H,89,107)(H,90,113)(H,91,114)(H,92,112)(H,93,110)(H,94,109)(H4,80,81,84)(H4,82,83,85)/t35?,36-,37+,38?,39+,40+,43-,44+,45-,46-,47+,48-,49-,53-,54+,55+,56?,57?,58?,59?,60?/m0/s1

InChI Key

MFLVVHMXLFFREB-OZERTKLCSA-N

Synonyms

neamphamide A

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)O1)CC(=O)N)C(C3=CC=C(C=C3)O)OC)CCC(=O)N)C)CC(C)C)CCCN=C(N)N)C(C)O)NC(=O)C(C(C)C(C)C(=O)N)NC(=O)C(C(C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C)C(C(C)CC(C)C)O)O)O

Isomeric SMILES

C[C@@H]1[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)NC(C(=O)N[C@@H](C(=O)N2CCCC[C@H]2C(=O)O1)CC(=O)N)C(C3=CC=C(C=C3)O)OC)CCC(=O)N)C)CC(C)C)CCCN=C(N)N)[C@@H](C)O)NC(=O)[C@H]([C@@H](C)[C@@H](C)C(=O)N)NC(=O)C(C([C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)C(C(C)CC(C)C)O)O)O

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